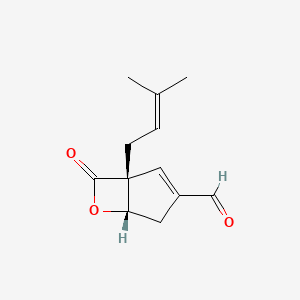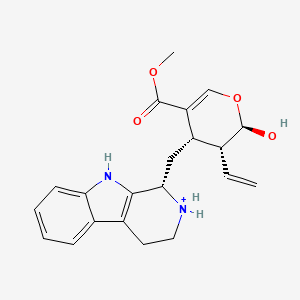
Strictosidine aglycone(1+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Strictosidine aglycone(1+) is conjugate acid of strictosidine aglycone arising from deprotonation of the secondary amino group; major species at pH 7.3. It is an organic cation and an ammonium ion derivative. It is a conjugate acid of a strictosidine aglycone.
Scientific Research Applications
Discovery of New Monoterpene Indole Alkaloids
Strictosidine aglycone, derived from the biosynthetic intermediate strictosidine, plays a crucial role in the production of new monoterpene indole alkaloids. Researchers have identified a short-chain alcohol dehydrogenase (SDR) in plants like Catharanthus roseus, which reduces strictosidine aglycone, leading to the formation of new alkaloids, such as vitrosamine. This discovery highlights the structural versatility and the range of enzymatic reactions facilitated by strictosidine aglycone (Stavrinides et al., 2018).
Role in Alkaloid Biosynthesis
Strictosidine aglycone is a key component in the biosynthesis of a variety of alkaloids. The cloning and characterization of biosynthetic genes like alcohol dehydrogenase homologs have revealed their role in converting strictosidine aglycone to different types of alkaloids. This understanding helps in unlocking the chemical diversity of plant-derived alkaloids and aids in exploring their potential pharmacological applications (Stavrinides et al., 2015).
A Potential Plant Defence Mechanism
Strictosidine aglycone may have a role in plant defense. In-vitro studies suggest that the deglucosylation products of strictosidine can cross-link proteins, hinting at a potential defensive role against herbivores or pathogens. This finding opens up avenues for further research into the ecological and physiological functions of strictosidine aglycone in plants (Guirimand et al., 2010).
Synthesis of Monoterpenoid Indole Alkaloids
Strictosidine aglycone has been utilized in bioinspired transformations to synthesize various monoterpenoid indole alkaloids. This approach, involving the selective conversion of strictosidine aglycones under substrate control, has enabled the synthesis of diverse alkaloids, contributing significantly to the field of natural product synthesis and medicinal chemistry (Ishikawa & Sakamoto, 2021).
properties
Product Name |
Strictosidine aglycone(1+) |
|---|---|
Molecular Formula |
C21H25N2O4+ |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
methyl (2R,3R,4S)-3-ethenyl-2-hydroxy-4-[[(1S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-2-ium-1-yl]methyl]-3,4-dihydro-2H-pyran-5-carboxylate |
InChI |
InChI=1S/C21H24N2O4/c1-3-12-15(16(20(24)26-2)11-27-21(12)25)10-18-19-14(8-9-22-18)13-6-4-5-7-17(13)23-19/h3-7,11-12,15,18,21-23,25H,1,8-10H2,2H3/p+1/t12-,15+,18+,21-/m1/s1 |
InChI Key |
HXLWDALZXJIPSY-LPIRWUFSSA-O |
Isomeric SMILES |
COC(=O)C1=CO[C@H]([C@@H]([C@@H]1C[C@H]2C3=C(CC[NH2+]2)C4=CC=CC=C4N3)C=C)O |
Canonical SMILES |
COC(=O)C1=COC(C(C1CC2C3=C(CC[NH2+]2)C4=CC=CC=C4N3)C=C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-azetidinyl]methyl]-2,6-difluorobenzenesulfonamide](/img/structure/B1264004.png)
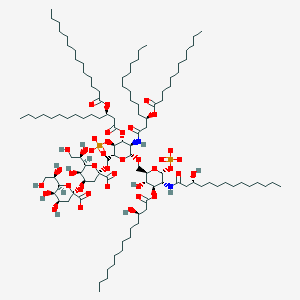

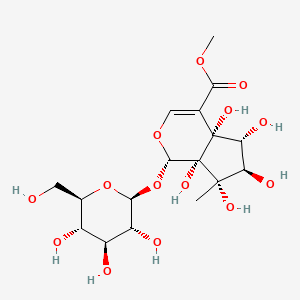
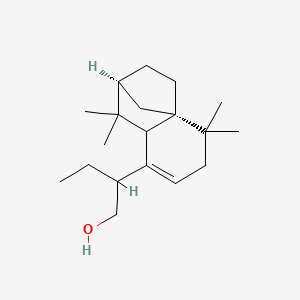
![2-[5-Phenoxy-4'-(trifluoromethyl)biphenyl-3-yl]pentanoic acid](/img/structure/B1264012.png)
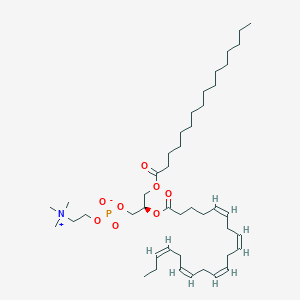
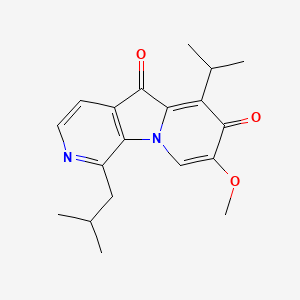

![9-Methyl-3-(4-methyl-3-pentenyl)-2,3-dihydronaphtho[1,8-bc]pyran-7,8-dione](/img/structure/B1264022.png)
![(2S)-2-[[(2S)-2-[[2,3-diamino-8-(2-amino-1-carbamoyl-4,5-dihydroimidazol-4-yl)-6,7-dihydroxyoctanoyl]amino]propanoyl]amino]-3-methylbutanoic acid](/img/structure/B1264023.png)
